molecular formula C9H12N4O2 B12651197 2,6-diethoxy-7H-purine CAS No. 20419-69-6

2,6-diethoxy-7H-purine

Cat. No.: B12651197
CAS No.: 20419-69-6
M. Wt: 208.22 g/mol
InChI Key: ULKSPUWPWKASIW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC 112523 involves several steps, starting with the preparation of the purine core. One common method involves the reaction of ethyl cyanoacetate with guanidine to form 2-amino-6-ethoxypurine. This intermediate is then further reacted with ethanol under acidic conditions to yield 2,6-diethoxy-5H-purine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

NSC 112523 undergoes various chemical reactions, including:

Scientific Research Applications

NSC 112523 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 112523 involves its interaction with enzymes involved in purine metabolism. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

20419-69-6

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2,6-diethoxy-7H-purine

InChI

InChI=1S/C9H12N4O2/c1-3-14-8-6-7(11-5-10-6)12-9(13-8)15-4-2/h5H,3-4H2,1-2H3,(H,10,11,12,13)

InChI Key

ULKSPUWPWKASIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1NC=N2)OCC

Origin of Product

United States

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